1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H10FN7O and its molecular weight is 323.291. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target theH+,K±ATPase enzyme . This enzyme plays a crucial role in gastric acid secretion, making it a potential target for the treatment of acid-related diseases .
Mode of Action
The compound exhibits potent H+,K±ATPase inhibitory activity . By inhibiting this enzyme, it effectively reduces gastric acid secretion
Biochemical Pathways
The inhibition of the H+,K±ATPase enzyme disrupts the proton pump that is responsible for the final step in the production of gastric acid. This leads to a decrease in gastric acid secretion
Pharmacokinetics
The compound was selected as a drug candidate due to its potent efficacy and long duration of action, suggesting favorable pharmacokinetic properties .
Result of Action
The compound’s action results in a potent inhibition of gastric acid secretion . Its maximum efficacy was found to be more potent and its duration of action much longer than those of proton pump inhibitors (PPIs) . This makes it a promising candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-5-1-2-6-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-3-7-18-8-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNUZQGHBSKBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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